molecular formula C18H17F3O3SSi B6317561 10-Trimethylsilyl-9-phenanthryl triflate CAS No. 252054-91-4

10-Trimethylsilyl-9-phenanthryl triflate

Cat. No. B6317561
CAS RN: 252054-91-4
M. Wt: 398.5 g/mol
InChI Key: BGVIZTYWQCFBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Trimethylsilyl-9-phenanthryl triflate (TMPT) is a silylating reagent that has become increasingly important in the field of synthetic organic chemistry due to its ability to efficiently and selectively silylate a wide range of substrates. TMPT is a versatile reagent that has been used in a variety of applications including the synthesis of complex molecules, the synthesis of biologically active compounds, and the synthesis of organometallic compounds. TMPT has also been used in the synthesis of a wide range of pharmaceuticals, pesticides, and other compounds.

Scientific Research Applications

10-Trimethylsilyl-9-phenanthryl triflate has been used in a variety of scientific research applications, such as the synthesis of complex molecules, the synthesis of biologically active compounds, and the synthesis of organometallic compounds. 10-Trimethylsilyl-9-phenanthryl triflate has also been used in the synthesis of a wide range of pharmaceuticals, pesticides, and other compounds. In addition, 10-Trimethylsilyl-9-phenanthryl triflate has been used in the synthesis of a wide range of organometallic compounds for use in catalysis and in the development of new materials.

Mechanism Of Action

10-Trimethylsilyl-9-phenanthryl triflate is a silylating reagent that works by forming a silyl ether bond between the trimethylsilyl group and the substrate. The silyl ether bond is formed by the reaction of the trimethylsilyl group with the substrate, which is typically an alcohol, aldehyde, or ketone. The silyl ether bond is very stable and can be used to selectively silylate a wide range of substrates.
Biochemical and Physiological Effects
10-Trimethylsilyl-9-phenanthryl triflate has been used in a variety of biochemical and physiological studies, such as the synthesis of complex molecules, the synthesis of biologically active compounds, and the synthesis of organometallic compounds. 10-Trimethylsilyl-9-phenanthryl triflate has also been used in the synthesis of a wide range of pharmaceuticals, pesticides, and other compounds. In addition, 10-Trimethylsilyl-9-phenanthryl triflate has been used in the synthesis of a wide range of organometallic compounds for use in catalysis and in the development of new materials.

Advantages And Limitations For Lab Experiments

The use of 10-Trimethylsilyl-9-phenanthryl triflate in laboratory experiments has several advantages. 10-Trimethylsilyl-9-phenanthryl triflate is a versatile reagent that can be used to efficiently and selectively silylate a wide range of substrates. In addition, 10-Trimethylsilyl-9-phenanthryl triflate is a relatively inexpensive reagent and can be readily synthesized from readily available starting materials. Furthermore, the reaction of 10-Trimethylsilyl-9-phenanthryl triflate is typically complete within a few hours and yields a pure product.
However, there are some limitations to the use of 10-Trimethylsilyl-9-phenanthryl triflate in laboratory experiments. The reaction of 10-Trimethylsilyl-9-phenanthryl triflate is typically carried out in an inert atmosphere and at room temperature, which can be difficult to achieve in some laboratory settings. In addition, the reaction of 10-Trimethylsilyl-9-phenanthryl triflate is typically carried out in the presence of a base, such as pyridine or triethylamine, which can be hazardous to handle and may require special safety precautions.

Future Directions

The use of 10-Trimethylsilyl-9-phenanthryl triflate in scientific research is likely to continue to grow in the future, as new applications are developed and new compounds are synthesized. In particular, 10-Trimethylsilyl-9-phenanthryl triflate can be used to develop new catalysts and materials for use in catalysis, as well as to synthesize a wide range of pharmaceuticals, pesticides, and other compounds. In addition, 10-Trimethylsilyl-9-phenanthryl triflate can be used to synthesize a wide range of organometallic compounds for use in catalysis and in the development of new materials. Furthermore, 10-Trimethylsilyl-9-phenanthryl triflate can be used to develop new methods for the synthesis of complex molecules, the synthesis of biologically active compounds, and the synthesis of organometallic compounds. Finally, 10-Trimethylsilyl-9-phenanthryl triflate can be used to develop new methods for the synthesis of a wide range of pharmaceuticals, pesticides, and other compounds.

Synthesis Methods

10-Trimethylsilyl-9-phenanthryl triflate is synthesized from the reaction of trimethylsilyl chloride and 9-phenanthryl triflate in anhydrous conditions. The reaction is carried out in an inert atmosphere and at room temperature. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the reaction. The reaction is typically complete within a few hours and yields a pure product.

properties

IUPAC Name

(10-trimethylsilylphenanthren-9-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O3SSi/c1-26(2,3)17-15-11-7-5-9-13(15)12-8-4-6-10-14(12)16(17)24-25(22,23)18(19,20)21/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVIZTYWQCFBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C2=CC=CC=C2C3=CC=CC=C31)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Trimethylsilyl-9-phenanthryl triflate

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